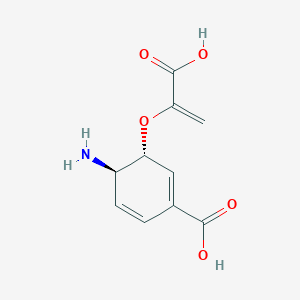

4-Amino-4-deoxychorismic acid

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C10H11NO5 |

|---|---|

分子量 |

225.2 g/mol |

IUPAC 名称 |

(3R,4R)-4-amino-3-(1-carboxyethenoxy)cyclohexa-1,5-diene-1-carboxylic acid |

InChI |

InChI=1S/C10H11NO5/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8H,1,11H2,(H,12,13)(H,14,15)/t7-,8-/m1/s1 |

InChI 键 |

OIUJHGOLFKDBSU-HTQZYQBOSA-N |

SMILES |

C=C(C(=O)O)OC1C=C(C=CC1N)C(=O)O |

手性 SMILES |

C=C(C(=O)O)O[C@@H]1C=C(C=C[C@H]1N)C(=O)O |

规范 SMILES |

C=C(C(=O)O)OC1C=C(C=CC1N)C(=O)O |

产品来源 |

United States |

Biosynthetic Pathways Involving 4 Amino 4 Deoxychorismic Acid

4-Amino-4-deoxychorismic Acid as a Precursor for p-Aminobenzoic Acid (PABA) Biosynthesis

The first step is the conversion of chorismate and an amino donor, typically glutamine, into ADC and glutamate (B1630785). asm.orgwikipedia.org This reaction is catalyzed by the enzyme 4-amino-4-deoxychorismate synthase (ADC synthase). asm.orgwikipedia.org The second step involves the enzyme 4-amino-4-deoxychorismate lyase (ADC lyase), which removes the pyruvyl side chain from ADC to produce the final product, PABA. wikipedia.orgasm.orgwikipedia.org

The biosynthesis of PABA from ADC is a critical branch of the broader folate (vitamin B9) synthesis pathway. jmb.or.krwikipedia.orgmdpi.com Folates are essential cofactors required by virtually all living organisms for one-carbon transfer reactions, which are necessary for the synthesis of vital metabolites like methionine, purines, and pyrimidines. jmb.or.krymdb.ca Humans cannot synthesize folates and must obtain them from their diet, making the folate pathway in microorganisms a significant target for antimicrobial agents. wikipedia.orgcam.ac.uk

PABA, the product of the ADC-mediated pathway, is one of the three core components of the folate structure, alongside a pteridine (B1203161) ring and glutamate. jmb.or.kr In the subsequent steps of folate biosynthesis, PABA is coupled with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) by the enzyme dihydropteroate (B1496061) synthase to form dihydropteroate. mdpi.com This molecule is then glutamylated and reduced to generate tetrahydrofolate, the active coenzyme form. nih.gov

The enzymatic machinery responsible for converting chorismate to PABA via ADC is known as the p-aminobenzoate synthase system. cam.ac.uk In many bacteria, such as Escherichia coli, this system comprises three distinct proteins encoded by the pabA, pabB, and pabC genes. nih.govresearchgate.net

PabA and PabB (ADC Synthase): The formation of ADC from chorismate is catalyzed by a complex of two proteins, PabA and PabB, which are collectively termed ADC synthase. pnas.orgnih.govresearchgate.net

PabA functions as a glutamine amidotransferase, hydrolyzing glutamine to provide ammonia (B1221849). asm.orgnih.gov Isolated PabA shows no glutaminase (B10826351) activity on its own; it requires complexation with PabB to become active. nih.gov

PabB is the synthase component that binds chorismate and catalyzes the substitution of its C4-hydroxyl group with the ammonia supplied by PabA, forming ADC. pnas.orgasm.org PabB can utilize high concentrations of ammonia directly in the absence of PabA and glutamine. pnas.orgnih.gov The interaction between PabA and PabB is essential for efficient, glutamine-dependent catalysis. asm.orgnih.gov

PabC (ADC Lyase): The final step, the conversion of ADC to PABA and pyruvate (B1213749), is catalyzed by ADC lyase, the protein product of the pabC gene. pnas.orgjmb.or.kr This enzyme facilitates the elimination of the enolpyruvyl side chain and the aromatization of the ring. asm.org

In other organisms, including fungi, actinomycetes, and plants, the enzymatic architecture differs. pnas.orgjmb.or.kr In these eukaryotes, the homologs of pabA and pabB are often found as a single, fused gene that encodes a bifunctional, monomeric protein containing both the glutaminase and synthase domains. pnas.orgnih.gov This fused enzyme still requires a separate ADC lyase (PabC) to complete the synthesis of PABA. nih.gov

| Enzyme/Complex | Component(s) | Function | Organismal Variation |

|---|---|---|---|

| ADC Synthase | PabA, PabB | Converts chorismate and glutamine to 4-amino-4-deoxychorismate (ADC). nih.gov | Separate proteins forming a complex in E. coli. pnas.orgasm.org |

| PabA | Glutamine amidotransferase subunit; provides ammonia. jmb.or.krnih.gov | ||

| PabB | Synthase subunit; binds chorismate and catalyzes amino group addition. jmb.or.krencyclopedia.pub | ||

| ADC Synthase (fused) | PabA-PabB fusion protein | Bifunctional enzyme that converts chorismate and glutamine to ADC. nih.gov | Single fused protein in plants, fungi, and actinomycetes. pnas.orgjmb.or.kr |

| ADC Lyase | PabC | Converts ADC to p-aminobenzoic acid (PABA) and pyruvate. pnas.orgjmb.or.kr | A separate, distinct enzyme in all studied organisms. pnas.org |

This compound in the Biosynthesis of L-(p-Aminophenyl)alanine (PAPA)

Beyond its role as a PABA precursor, this compound is a branch-point intermediate leading to the formation of the non-proteinogenic aromatic amino acid L-(p-aminophenyl)alanine (PAPA). acs.orgfrontiersin.org This pathway is particularly significant in certain actinomycetes for the production of secondary metabolites. frontiersin.org The biosynthesis of PAPA from ADC involves a distinct set of enzymes that rearrange the ADC molecule. The pathway utilizes an ADC mutase (PapB) and a 4-amino-4-deoxyprephenate dehydrogenase (PapC) to convert ADC into p-amino-phenylpyruvate, which is then transaminated to yield L-PAPA. frontiersin.orgmdpi.com

The biosynthesis of L-PAPA from ADC is a key step in the production of the broad-spectrum antibiotic chloramphenicol (B1208) in Streptomyces venezuelae. nih.govfrontiersin.org Chorismic acid is channeled into the chloramphenicol-specific pathway via the formation of ADC. nih.gov This ADC is then converted to L-PAPA, which serves as a direct building block for the chloramphenicol structure. frontiersin.orgresearchgate.net The gene cluster for chloramphenicol biosynthesis contains the necessary genes, including homologs of papB (ADC mutase) and papC (dehydrogenase), to direct the metabolic flux from ADC toward L-PAPA and ultimately to the final antibiotic product. mdpi.commdpi.com Disruption of the ADC synthase genes has been shown to significantly decrease chloramphenicol production. hcu.ac.th

Recent research has identified a role for an ADC-derived pathway in the biosynthesis of radiosumins, a family of dipeptide serine protease inhibitors produced by cyanobacteria. researchgate.netresearchgate.net The proposed biosynthetic pathway for radiosumins begins with the conversion of chorismic acid to ADC. researchgate.net This initial step is catalyzed by RadA, a 4-amino-4-deoxychorismate synthase homolog. researchgate.net The ADC formed is then acted upon by a 4-amino-4-deoxychorismate mutase (RadD), which isomerizes it, diverting it away from PABA synthesis and into the radiosumin-specific pathway. researchgate.netrsc.org This establishes ADC as a critical precursor for this class of non-aromatic secondary metabolites. researchgate.netrsc.org

Diversification of Metabolic Fates from this compound Beyond PABA and PAPA

While the pathways to PABA and PAPA are the most well-characterized metabolic fates for ADC, evidence suggests further diversification. The enzymatic machinery that acts upon chorismate and its derivatives is capable of generating significant molecular diversity. One such example involves the biosynthetic production of [3R,4R]-4-amino-3-hydroxycyclohexa-1,5-diene-1-carboxylic acid (3,4-CHA). googleapis.com This compound can be synthesized through the concerted action of a 4-amino-4-deoxychorismate synthase and an enzyme capable of converting isochorismate into a dihydroxycyclohexadiene carboxylate, such as the phenazine (B1670421) biosynthesis protein PhzD. googleapis.com This indicates that the introduction of an amino group at the C4 position to form ADC opens up alternative enzymatic transformations beyond simple elimination or rearrangement, leading to novel, structurally distinct natural products.

Comparative Analysis of this compound Pathways Across Organisms

The biosynthesis of this compound (ADCS) is a critical step in the folate biosynthetic pathway, which is essential for the production of vital metabolites like methionine and thymidylate. wikipedia.org This process begins with chorismate and leads to the formation of para-aminobenzoic acid (PABA), a key component of folate. wikipedia.org The enzymes responsible for ADCS synthesis, aminodeoxychorismate synthase, exhibit notable differences across various organisms, reflecting distinct evolutionary strategies. wikipedia.orgunl.edu

Microbial Systems (e.g., Escherichia coli, Saccharomyces cerevisiae, Streptomyces venezuelae, Mycelia sterilia)

In many microbial systems, the synthesis of ADCS is a two-step process catalyzed by a heterodimeric enzyme complex. wikipedia.org This complex consists of two subunits: PabA, a glutamine amidotransferase, and PabB, the aminodeoxychorismate synthase. wikipedia.orgdrugbank.com PabA first hydrolyzes glutamine to produce ammonia. wikipedia.orgnih.gov This ammonia is then channeled to the active site of PabB, which catalyzes the conversion of chorismate to 4-amino-4-deoxychorismate. nih.govacs.org

Escherichia coli serves as a classic model for this heterodimeric system. wikipedia.org The PabA and PabB proteins in E. coli must associate for the glutamine-dependent reaction to occur. asm.orgjmb.or.kr However, PabB can independently synthesize ADCS if provided with a sufficient concentration of ammonia. asm.orgportlandpress.com Kinetic studies have revealed that the interaction between PabA and PabB is crucial for efficient catalysis, and certain cysteine residues are essential for the activity of both subunits. asm.org Overexpression of the pabA and pabB genes in E. coli has been shown to be a significant factor in increasing the production of PABA, indicating that the synthesis of ADCS is a rate-limiting step. tandfonline.comnih.govresearchgate.net

Saccharomyces cerevisiae , a species of yeast, also utilizes a similar pathway for ADCS synthesis. ymdb.caymdb.ca However, unlike the separate PabA and PabB proteins in E. coli, some fungi and actinomycetes possess a single, fused protein that contains domains homologous to both PabA and PabB. unl.eduresearchgate.netpnas.org This bifunctional enzyme carries out both the glutaminase and synthase activities. unl.edu This fused gene architecture is also found in some bacteria. google.com

Streptomyces venezuelae , a bacterium known for producing the antibiotic chloramphenicol, presents a more complex scenario. nih.govhcu.ac.th This organism has been found to possess at least two distinct sets of genes encoding 4-amino-4-deoxychorismate synthase. microbiologyresearch.org One set consists of a fused pabAB gene, which is involved in the biosynthesis of chloramphenicol, a secondary metabolite. researchgate.netmdpi.com The other set comprises separate pabA and pabB genes that are translationally coupled and are believed to be involved in the primary metabolic pathway for folate synthesis. microbiologyresearch.org Disruption of either gene set does not eliminate the ability of the organism to grow on minimal medium, suggesting the presence of a third, yet to be identified, PABA synthase system. microbiologyresearch.org The existence of multiple gene sets for ADCS synthesis highlights the distinction between primary and secondary metabolic pathways that share a common intermediate. researchgate.net

Mycelia sterilia , a filamentous fungus, is another organism where ADCS is a key intermediate in the biosynthesis of certain secondary metabolites. google.comgoogle.com In the production of PF1022 substance derivatives, 4-amino-4-deoxychorismate synthase acts on chorismic acid to produce ADCS, which is then further converted by other enzymes. google.comgoogle.comgoogleapis.com Similar to Saccharomyces cerevisiae, some filamentous fungi utilize a single polypeptide for ADCS synthesis. google.comgoogle.com

| Organism | Enzyme Structure | Gene Organization | Primary/Secondary Metabolism | Key Findings |

|---|---|---|---|---|

| Escherichia coli | Heterodimer (PabA + PabB) | Separate pabA and pabB genes | Primary (Folate synthesis) | PabA and PabB interaction is essential for glutamine-dependent activity. asm.org ADCS synthesis is a rate-limiting step for PABA production. tandfonline.comnih.gov |

| Saccharomyces cerevisiae | Bifunctional fused protein | Fused pabAB-like gene | Primary (Folate synthesis) | A single polypeptide carries out both glutaminase and synthase functions. unl.edugoogle.com |

| Streptomyces venezuelae | Both heterodimer and fused protein | Separate pabA/pabB and fused pabAB genes | Primary (Folate) and Secondary (Chloramphenicol) | Possesses multiple gene sets for ADCS synthesis, highlighting metabolic channeling. microbiologyresearch.orgresearchgate.net |

| Mycelia sterilia | Likely a bifunctional fused protein | Likely a fused gene | Secondary (PF1022 derivatives) | ADCS is a precursor for secondary metabolite production. google.comgoogle.com |

Plant Systems (e.g., Arabidopsis thaliana)

In plants like Arabidopsis thaliana , the synthesis of ADCS occurs within the plastids. unl.edupnas.org Unlike the heterodimeric enzyme found in E. coli, plants utilize a monomeric, bifunctional protein that contains fused domains homologous to PabA and PabB. wikipedia.orgunl.edupnas.org This single polypeptide is responsible for both the hydrolysis of glutamine and the subsequent amination of chorismate to form ADCS. unl.eduportlandpress.com

The recombinant Arabidopsis protein has been shown to be a functional enzyme that can complement E. coli and yeast mutants deficient in ADCS synthesis. unl.edupnas.org However, the plant enzyme itself does not produce PABA; it requires the subsequent action of a 4-amino-4-deoxychorismate lyase (PabC) to convert ADCS to PABA. unl.edupnas.org Kinetic studies of the Arabidopsis enzyme have shown that, similar to the bacterial system, it can utilize ammonia directly, although with a much lower affinity compared to glutamine. portlandpress.com The enzyme is not inhibited by physiological concentrations of PABA, its glucose ester, or folates, suggesting a lack of feedback regulation at this step in plants. unl.eduportlandpress.com

| Characteristic | Description |

|---|---|

| Enzyme Structure | Monomeric, bifunctional protein with fused PabA and PabB domains. wikipedia.orgunl.edupnas.org |

| Subcellular Localization | Plastids. unl.edupnas.org |

| Function | Catalyzes the formation of 4-amino-4-deoxychorismate (ADCS) from chorismate and glutamine. unl.eduportlandpress.com |

| Regulation | Not inhibited by PABA, its glucose ester, or folates. unl.eduportlandpress.com |

Parasitic Organisms (e.g., Plasmodium, Toxoplasma)

The folate biosynthetic pathway, including the synthesis of ADCS, is present in some parasitic organisms like Plasmodium (the causative agent of malaria) and Toxoplasma . nih.gov This pathway is absent in humans, making the enzymes involved, including aminodeoxychorismate synthase, attractive targets for the development of antimicrobial and antiparasitic drugs. nih.govnih.gov

Similar to plants and some fungi, Plasmodium species possess a bifunctional protein with fused PabA and PabB domains for the synthesis of ADCS. unl.eduresearchgate.net The presence of this pathway is essential for the parasite's survival, as it is required for the de novo synthesis of folates. nih.gov The structural and mechanistic differences between the parasitic enzymes and their human counterparts (which are absent) provide a therapeutic window for selective inhibition.

| Organism | Enzyme Structure | Significance |

|---|---|---|

| Plasmodium | Bifunctional protein with fused PabA and PabB domains. unl.eduresearchgate.net | Essential for parasite survival; a target for antimalarial drugs. nih.gov |

| Toxoplasma | Likely a bifunctional protein, as the pathway is present. nih.gov | Essential for parasite survival; a potential target for antiparasitic drugs. nih.gov |

Enzymology of 4 Amino 4 Deoxychorismic Acid Synthesis and Metabolism

4-Amino-4-deoxychorismate Synthase (ADCS) Activity and Subunit Composition (EC 2.6.1.85)

The composition of ADCS varies among different organisms. wikipedia.org In many bacteria, such as Escherichia coli, ADCS is a heterodimeric complex composed of two distinct subunits: PabA and PabB. iucr.orguniprot.org PabA is the glutamine amidotransferase subunit, while PabB is the synthase subunit that binds chorismate. iucr.orgnih.gov These two subunits must associate, at least transiently, for the glutamine-dependent reaction to occur. pnas.orgnih.gov However, the interaction can be weak or transient. rcsb.orgacs.org In contrast, many plants, fungi, and actinomycetes possess a single, bifunctional polypeptide where the PabA and PabB domains are fused. pnas.orgnih.govtandfonline.com

The catalytic process is a coordinated two-step reaction. wikipedia.org The PabA subunit first hydrolyzes L-glutamine to generate ammonia (B1221849). uniprot.org This ammonia is then channeled through the enzyme complex to the active site of the PabB subunit. nih.govbiorxiv.org PabB then catalyzes the addition of this ammonia to chorismate, forming ADC. nih.govuniprot.org This channeling mechanism prevents the reactive ammonia from diffusing into the cellular environment. biorxiv.org

| Feature | Description | Organism Examples |

| EC Number | 2.6.1.85 | Universal |

| Systematic Name | chorismate:L-glutamine aminotransferase | Universal |

| Common Names | ADC synthase, PABA synthase (obsolete) | Universal |

| Overall Reaction | chorismate + L-glutamine ⇌ 4-amino-4-deoxychorismate + L-glutamate | Universal |

| Subunit Structure | Heterodimeric (PabA + PabB) | Escherichia coli iucr.org |

| Subunit Structure | Bifunctional Monomer (PabA-PabB fusion) | Arabidopsis thaliana, Streptomyces venezuelae, Saccharomyces cerevisiae wikipedia.orgnih.govtandfonline.com |

Glutamine Amidotransferase Subunit (PabA) Mechanisms

The PabA subunit, also known as the glutamine amidotransferase or component II, is responsible for the first step in ADC synthesis: the hydrolysis of L-glutamine to produce ammonia and L-glutamate. wikipedia.orgiucr.orguniprot.org This activity is essential for providing the nitrogen source for the subsequent amination of chorismate. uniprot.orgrcsb.org In E. coli, PabA's glutaminase (B10826351) activity is dependent on its interaction with the PabB subunit; it only efficiently converts glutamine to glutamate (B1630785) in the presence of stoichiometric amounts of PabB. qmul.ac.ukuniprot.orguniprot.org

The active site of PabA contains a conserved catalytic triad. uniprot.org The mechanism involves a cysteine residue acting as a nucleophile, attacking the γ-carboxamide group of glutamine. ebi.ac.uk This forms a tetrahedral intermediate which then collapses to form a γ-glutamyl-thioester adduct and release ammonia. ebi.ac.ukacs.org The ammonia is then transferred through an intramolecular tunnel to the PabB active site. biorxiv.orgebi.ac.uk Finally, the thioester is hydrolyzed by a water molecule to release glutamate and regenerate the free enzyme. ebi.ac.uk The inhibitor 6-diazo-5-oxo-L-norleucine (DON) acts as a competitive inhibitor with respect to glutamine. uniprot.org

4-Amino-4-deoxychorismate Synthase Subunit (PabB) Catalysis

The PabB subunit, or component I, catalyzes the core synthesis of 4-amino-4-deoxychorismate by combining chorismate with the ammonia generated by PabA. iucr.orguniprot.org In the absence of PabA and glutamine, PabB can utilize exogenous ammonia to synthesize ADC, although this is less efficient. asm.orgqmul.ac.ukuniprot.org The reaction requires Mg²⁺ as a cofactor. qmul.ac.ukuniprot.org

The catalytic mechanism of PabB involves the replacement of the C4 hydroxyl group of chorismate with an amino group. uniprot.org Structural and mechanistic studies suggest that a lysine (B10760008) residue in the PabB active site (Lys-274 in E. coli) acts as a nucleophile, transiently binding to the C2 position of chorismate. nih.govuniprot.orgnih.gov This is followed by an attack at the C4 position by the ammonia molecule that has traveled from the PabA active site through a 27 Å-long tunnel. nih.govbiorxiv.org This ammonia tunnel, which is formed at the interface of the PabA and PabB subunits, sequesters the reactive intermediate from the solvent. biorxiv.org The binding of chorismate to the PabB subunit induces conformational changes that are transmitted to the PabA subunit, allosterically regulating its glutaminase activity and synchronizing the two catalytic events. iucr.orgrcsb.org

Bifunctional Enzymes (e.g., SvPapA from Streptomyces venezuelae)

In a variety of organisms, including plants, fungi, and actinomycetes, the functions of PabA and PabB are consolidated into a single, bifunctional enzyme. pnas.orgnih.govtandfonline.com These proteins contain a glutamine amidotransferase domain (homologous to PabA) and a synthase domain (homologous to PabB) within one polypeptide chain. tandfonline.com

A well-characterized example is SvPapA from the bacterium Streptomyces venezuelae. iucr.orgrcsb.org Structural analysis of SvPapA reveals that it forms a unique dimer where the PabA and PabB domains from different monomers interact to form the active structures. iucr.orgrcsb.org The fusion of these domains is thought to enhance the efficiency of substrate channeling, as the ammonia-producing site and the ammonia-utilizing site are physically linked. tandfonline.com In S. venezuelae, in addition to a fused pabAB gene, a second set of discrete pabA and pabB genes also exists, suggesting multiple systems for PABA synthesis in this organism. nih.gov The bifunctional ADCS from Arabidopsis thaliana has been shown to be a monomeric enzyme targeted to the chloroplasts. pnas.org

Stereochemical Aspects of 4-Amino-4-deoxychorismate Formation

The enzymatic synthesis of 4-amino-4-deoxychorismic acid by ADCS is a stereospecific reaction. The substitution of the C4-hydroxyl group of chorismic acid with an amino group proceeds with retention of configuration at the C4 carbon. researchgate.net This indicates the reaction likely proceeds through a mechanism that avoids simple inversion of stereochemistry, such as a double-displacement (SN2'') mechanism rather than a single displacement (SN2) mechanism. ebi.ac.uk

4-Amino-4-deoxychorismate Lyase (PabC/ADCL) and its Catalytic Role (EC 4.1.3.38)

Following its synthesis, this compound is the substrate for the next enzyme in the PABA pathway, 4-amino-4-deoxychorismate lyase (ADCL), also known as PabC. wikipedia.orgresearchgate.net This enzyme is classified under EC 4.1.3.38. wikipedia.orguniprot.org PabC catalyzes the elimination of the pyruvyl side chain from ADC and the concomitant aromatization of the ring structure to produce the final product, p-aminobenzoic acid (PABA), and pyruvate (B1213749). nih.govwikipedia.orgplos.org

The reaction is: 4-amino-4-deoxychorismate ⇌ 4-aminobenzoate (B8803810) + pyruvate. wikipedia.org

PabC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govwikipedia.orgplos.org The PLP cofactor is essential for catalysis. wikipedia.orgasm.org Unlike the varied structures of ADCS, PabC enzymes show significant structural conservation. However, they can be classified into different types based on structure and mechanism. For instance, the E. coli PabC functions as a dimer, whereas the ortholog in Saccharomyces cerevisiae (designated Abz2) is a monomeric enzyme. nih.govasm.org

| Characteristic | Details |

| Enzyme Name | 4-Amino-4-deoxychorismate Lyase (ADCL), PabC |

| EC Number | 4.1.3.38 wikipedia.orguniprot.org |

| Reaction | 4-amino-4-deoxychorismate → p-aminobenzoate + pyruvate wikipedia.orgplos.org |

| Cofactor | Pyridoxal 5'-phosphate (PLP) wikipedia.orgplos.org |

| Function | Catalyzes the final step in PABA biosynthesis from chorismate. nih.govresearchgate.net |

| Structural Variants | Dimeric (E. coli), Monomeric (S. cerevisiae) nih.govasm.org |

Other Enzymes Interacting with this compound or its Derivatives

While the primary metabolic fate of this compound in the context of folate biosynthesis is its conversion to PABA by PabC, other enzymes can interact with ADC or its derivatives. In Bacillus subtilis, the PABA biosynthesis pathway involves an additional step where chorismate is first converted to 2-amino-2-deoxyisochorismate, which is then transformed into ADC before PabC acts upon it. researchgate.netplos.org

Furthermore, some enzymes show promiscuous or bifunctional activity related to this pathway. For example, a protein in Mycobacterium tuberculosis (Rv0812) exhibits both aminodeoxychorismate lyase and D-amino acid transaminase activities, suggesting a link between folate and peptidoglycan biosynthesis. researchgate.net In Stenotrophomonas maltophilia, the PabB subunit can function with a heterologous PabA surrogate, indicating that it can interact with other cellular amidotransferases. nih.govrcsb.org Additionally, the antimicrobial compound (6S)-6-fluoroshikimate is metabolized in vivo to 2-fluorochorismate, which acts as an irreversible inhibitor of ADCS by covalently modifying the catalytic Lys-274 residue of the PabB subunit. nih.gov

4-Amino-4-deoxychorismate Mutase

4-Amino-4-deoxychorismate mutase, often designated as PapB in certain biosynthetic pathways, is a pivotal enzyme that metabolizes ADC. frontiersin.org It catalyzes the conversion of 4-amino-4-deoxychorismate into 4-amino-4-deoxyprephenate. rsc.org This reaction is a key step in the biosynthesis of L-para-aminophenylalanine (L-PAPA), a non-proteinogenic amino acid that serves as a building block for antibiotics such as chloramphenicol (B1208) and pristinamycin. frontiersin.org

The enzymatic transformation is analogous to the reaction catalyzed by chorismate mutase, involving a acs.orgacs.org-sigmatropic rearrangement of the substrate. rsc.org In engineered metabolic pathways designed to produce valuable aromatic compounds, 4-amino-4-deoxychorismate mutase from organisms like Streptomyces venezuelae is frequently utilized to channel the flux from ADC towards the desired product. frontiersin.orgasm.org This enzyme diverts ADC away from the folate biosynthetic pathway, which would otherwise lead to the formation of para-aminobenzoic acid (PABA), and instead directs it towards the synthesis of p-aminophenylpyruvate (PAPP), the immediate precursor to 4-aminophenylalanine. asm.orgresearchgate.net

4-Amino-4-deoxyprephenate Dehydrogenase

Following the action of ADC mutase, the resulting intermediate, 4-amino-4-deoxyprephenate, is acted upon by 4-amino-4-deoxyprephenate dehydrogenase. google.com This enzyme, often denoted as PapC, catalyzes the oxidative decarboxylation of its substrate to produce p-aminophenylpyruvate (PAPP). frontiersin.orgresearchgate.net

This enzymatic step is crucial for the completion of the L-PAPA biosynthetic pathway. frontiersin.org The dehydrogenase reaction introduces the keto group necessary for the final transamination step that yields L-PAPA. Like the ADC mutase, genes encoding this dehydrogenase, such as papC from Streptomyces venezuelae, are integral components in metabolic engineering strategies aimed at the microbial production of 4-aminophenylalanine and its derivatives. frontiersin.orgasm.org Together, the mutase and dehydrogenase form a metabolic module that efficiently converts ADC into PAPP. researchgate.netgoogle.com

Enzyme Kinetics and Mechanistic Studies of this compound Pathway Enzymes

Detailed investigations into the kinetics and reaction mechanisms of enzymes in the ADC pathway provide critical insights into their biological function and regulation.

Substrate Binding and Turnover Rates

The kinetics of the enzymes that produce and consume this compound have been subjects of detailed study. A primary example is 4-amino-4-deoxychorismate synthase (ADC synthase), the enzyme complex responsible for synthesizing ADC from chorismate. In Escherichia coli, this enzyme consists of two subunits, PabA and PabB. nih.govasm.org Kinetic studies have determined the Michaelis-Menten constants (Kₘ) for its substrates. nih.govasm.org

Kinetic analyses of the E. coli ADC synthase complex revealed an ordered bi-bi mechanism in which the substrate chorismate is the first to bind. nih.govasm.org The enzyme also exhibits different efficiencies depending on the amino group donor, with glutamine being the physiological substrate. asm.org

| Enzyme Complex | Substrate | Kₘ (µM) | Reference |

|---|---|---|---|

| PabB alone | Chorismate | 1.6 | asm.org |

| Ammonia | 24,000 | asm.org | |

| PabA-PabB Complex | Chorismate | 2.2 | asm.org |

| Glutamine | 140 | asm.org |

Transition State Analysis

The reaction catalyzed by 4-amino-4-deoxychorismate mutase is a pericyclic rearrangement, specifically a acs.orgacs.org-sigmatropic Claisen rearrangement. rsc.org While detailed transition state analysis for this specific enzyme is not extensively documented in the provided literature, significant insights can be drawn from studies of the homologous enzyme, chorismate mutase. Investigations using substrate analogs and computational methods for chorismate mutase have established that the reaction proceeds through a highly stabilized, chair-like transition state. mit.edu This conformation is energetically favored over a boat-like alternative. mit.edu Given the structural and functional similarity of the substrates, it is proposed that the enzymatic conversion of 4-amino-4-deoxychorismate to 4-amino-4-deoxyprephenate follows a similar mechanistic pathway involving a chair-like transition state. rsc.org

Role of Cofactors (e.g., Pyridoxal Phosphate (B84403) in ADC Lyase)

Cofactors are essential for the catalytic activity of several enzymes in the broader ADC metabolic network. A prominent example is 4-amino-4-deoxychorismate lyase (ADC lyase or PabC), the enzyme that converts ADC to p-aminobenzoic acid (PABA) and pyruvate in the folate pathway. wikipedia.orgscispace.com This enzyme is critically dependent on pyridoxal-5'-phosphate (PLP) as a cofactor. wikipedia.orgscispace.comasm.org

The PLP cofactor plays a direct role in the catalytic mechanism. acs.orgnih.gov It initially forms a Schiff base (internal aldimine) with a lysine residue in the enzyme's active site. acs.orgnih.gov Upon substrate binding, a new Schiff base (external aldimine) is formed between the ADC substrate and PLP. acs.orgnih.gov This covalent linkage facilitates the key chemical steps of the reaction: the PLP acts as an electron sink, stabilizing the negative charge that develops during the C-C bond cleavage that eliminates pyruvate. asm.org Computational QM/MM studies have shown that the PLP cofactor, particularly its phosphate group and hydroxyl oxygen, is also involved in the intramolecular proton transfers necessary for the aromatization of the ring to form the final PABA product. acs.orgnih.gov The entire catalytic cycle involves the transamination of PLP, release of pyruvate, aromatization, and finally, regeneration of the initial internal aldimine. acs.orgnih.gov

Molecular Biology and Genetics of 4 Amino 4 Deoxychorismic Acid Pathways

Identification and Characterization of Genes Encoding 4-Amino-4-deoxychorismate Synthase (pabA, pabB, pabAB, RadA)

4-amino-4-deoxychorismate synthase (ADCS) catalyzes the conversion of chorismate to 4-amino-4-deoxychorismate. This enzymatic step is accomplished through different genetic arrangements across various organisms, primarily involving the genes pabA, pabB, and their fused form pabAB.

In many bacteria, such as Escherichia coli, ADCS is a heterodimeric complex composed of two distinct proteins encoded by separate genes: pabA and pabB. wikipedia.orgnih.gov

pabA : This gene encodes the glutamine amidotransferase subunit (also known as Component II). pnas.orgasm.org Its function is to hydrolyze L-glutamine, generating ammonia (B1221849). uniprot.orggenome.jp

pabB : This gene encodes the aminodeoxychorismate synthase subunit (also known as Component I), which binds chorismate. uniprot.orguniprot.org It utilizes the ammonia provided by the PabA subunit to replace the C4 hydroxyl group of chorismate, yielding ADC. pnas.orguniprot.org In the absence of PabA, the PabB protein can catalyze the reaction using high concentrations of exogenous ammonia. pnas.orggenome.jp

In contrast to the two-gene system, many eukaryotes (including plants and fungi) and some bacteria (like actinomycetes) possess a single gene, often designated pabAB or ABZ1 in yeast, that encodes a bifunctional protein. pnas.orgpillbuys.comnih.govyeastgenome.org This large polypeptide contains fused domains that are homologous to both PabA and PabB, carrying out the complete two-step reaction of glutamine hydrolysis and chorismate amination. pnas.orgpillbuys.com Functional complementation studies have confirmed that these fused proteins can rescue pabA and pabB mutant E. coli strains. pnas.org

A homolog named RadA has been identified as a 4-amino-4-deoxychorismate synthase in certain cyanobacteria, such as Dolichospermum planctonicum. researchgate.netresearchgate.net This enzyme is part of the biosynthetic gene cluster for radiosumins, a family of protease inhibitors, where it catalyzes the formation of ADC from chorismate and glutamine. researchgate.net The term RadA is also used for a DNA repair protein in other organisms, and the two are unrelated in function. string-db.orguniprot.org

| Gene(s) | Encoded Protein Structure | Function | Example Organisms |

| pabA and pabB | Heterodimeric complex | PabA: Glutamine amidotransferase, provides ammonia. uniprot.orgPabB: Binds chorismate and catalyzes amination to form ADC. uniprot.org | Escherichia coli, Bacillus subtilis, Serratia marcescens pillbuys.comnih.gov |

| pabAB | Single bifunctional protein with fused PabA and PabB domains. | Catalyzes both glutamine hydrolysis and chorismate amination. pnas.orgpillbuys.com | Arabidopsis thaliana (plants), Saccharomyces cerevisiae (fungi), Streptomyces species (actinomycetes), Plasmodium falciparum (protists) pnas.orgpillbuys.comnih.gov |

| RadA | Homolog of ADCS | Catalyzes the formation of ADC for secondary metabolite biosynthesis (radiosumins). researchgate.net | Dolichospermum planctonicum researchgate.netresearchgate.net |

Genetic Analysis of 4-Amino-4-deoxychorismate Lyase Gene (pabC)

The second and final step in the conversion of chorismate to PABA is catalyzed by 4-amino-4-deoxychorismate lyase, encoded by the pabC gene. asm.orgwikipedia.org This enzyme facilitates the elimination of pyruvate (B1213749) from ADC and the subsequent aromatization of the ring to form PABA. researchgate.netscispace.com

Genetic studies have been crucial in confirming the function of pabC. In E. coli, the gene was cloned and mapped to the 25-minute region of the chromosome. asm.org The creation of a pabC disruption mutant resulted in a strain that required PABA for growth, unequivocally demonstrating its essential role in the PABA biosynthetic pathway. asm.org The pabC gene product is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, a feature that was confirmed through analysis of the purified protein and explains its sequence similarity to aminotransferases. asm.orgwikipedia.orgscispace.com

In some organisms, multiple functional pabC genes exist. For example, in the antibiotic-producing bacterium Streptomyces sp. FR-008, two distinct pabC genes, pabC-1 and pabC-2, were identified. microbiologyresearch.org Inactivation of pabC-1, located within an antibiotic biosynthetic gene cluster, significantly reduced antibiotic production. microbiologyresearch.org Inactivation of the second gene, pabC-2, also lowered the yield. A double mutant showed severely retarded growth on minimal media and a drastic drop in antibiotic production, indicating that both genes contribute to PABA synthesis for primary and secondary metabolism. microbiologyresearch.org

| Organism | Gene Designation | Key Genetic Findings |

| Escherichia coli | pabC | Gene mapped to 25 min on the chromosome; mutant requires PABA for growth. Encodes a PLP-dependent enzyme. asm.org |

| Pseudomonas aeruginosa | pabC (PA2964) | Gene identified and protein structure determined, confirming it as a target for antimicrobial discovery. researchgate.net |

| Streptomyces sp. FR-008 | pabC-1, pabC-2 | Two functional pabC genes identified. Both are involved in PABA biosynthesis for primary metabolism (growth) and secondary metabolism (antibiotic production). microbiologyresearch.org |

| Saccharomyces cerevisiae | ABZ2 | Encodes the ADC lyase, a PLP-dependent enzyme. wikipedia.orgustc.edu.cn |

| Lactococcus lactis | pabBC (fused gene) | The pabC domain is fused to the 3' end of the pabB gene, forming a bifunctional protein. nih.govasm.org |

Regulation of Gene Expression in 4-Amino-4-deoxychorismic Acid Biosynthesis

The expression of genes involved in ADC biosynthesis is tightly controlled to meet the cell's demand for folates. Regulation can occur at multiple levels, including transcription and translation, and often responds to the availability of key metabolites or environmental signals. uwa.edu.aunih.gov

In Listeria monocytogenes, a pathogenic bacterium, the biosynthesis of PABA is linked to virulence. The expression of pabA and the fused pabBC gene is significantly upregulated during infection and is partially controlled by PrfA, the master transcriptional activator of virulence genes. nih.govasm.org This indicates that the bacterium increases its capacity to produce ADC and PABA when inside a host.

In Bacillus subtilis, the genes for PABA synthesis are part of a larger operon. uni-goettingen.de The translation of the pab mRNA is subject to regulation by tryptophan. The MtrB protein, a tryptophan-activated RNA-binding protein, can repress translation, linking folate precursor synthesis to amino acid availability. uni-goettingen.de

In Streptomyces venezuelae, which produces the antibiotic chloramphenicol (B1208) derived from the PABA pathway, increased transcription of the pabB gene was observed when upstream genes in the shikimate pathway were overexpressed. hcu.ac.th This suggests a regulatory link where the flux of the precursor, chorismic acid, influences the expression of the downstream pab genes to enhance secondary metabolite production. hcu.ac.th

Homologous Genes and Evolutionary Relationships Across Species

The genes for ADC synthesis share a fascinating evolutionary history with other metabolic pathways, particularly the biosynthesis of the aromatic amino acid tryptophan. There is a clear evolutionary relationship between the enzymes that catalyze the first step in PABA synthesis (ADCS) and anthranilate synthesis (the first step in tryptophan synthesis). asm.org

The pabA gene (encoding the glutaminase (B10826351) subunit) is homologous to trpG, and the pabB gene (encoding the synthase subunit) is homologous to trpE. asm.orgasm.org Both PabB and TrpE bind the common substrate, chorismate, but they direct the amination to different positions on the ring (C4 for PABA, C2 for anthranilate). This sequence similarity suggests that these gene pairs arose from a common ancestor through gene duplication, followed by divergence to acquire new specificities. asm.org

In contrast, the pabC gene, encoding ADC lyase, is unique to the PABA pathway and has no counterpart in tryptophan biosynthesis. nih.govasm.org This indicates a different evolutionary origin and highlights its specialized role in converting ADC to PABA.

The organization of ADCS-encoding genes also reflects evolutionary divergence. While most bacteria utilize separate pabA and pabB genes, the fusion of these into a single pabAB gene in eukaryotes and some actinomycetes represents a significant evolutionary event. pnas.orgpillbuys.comustc.edu.cn Phylogenetic analyses show that these fused pabAB sequences form a distinct monophyletic group, separate from the unfused bacterial PabB proteins, suggesting a single fusion event or strong selective pressure favoring this arrangement in certain lineages. pillbuys.com

Gene Clustering and Operon Structures in this compound Pathways

The genomic organization of the genes for ADC biosynthesis varies significantly among different species, often reflecting the regulatory needs of the organism. In many bacteria, these genes are organized into operons, allowing for the coordinated expression of all enzymes in the pathway.

A prominent example is found in Bacillus subtilis, where pabA and pabB are part of a large, multi-gene folate biosynthesis operon that includes pabC and other genes (sul, folB, folK) required for the downstream steps of folate synthesis. uni-goettingen.deuni-goettingen.de The structure is pabB-pabA-pabC-sul-folB-folK-yazB-yacF-lysS. uni-goettingen.de

In Lactococcus lactis, the genes are also clustered, but with a unique fusion event. The pabA gene is present, followed by a pabBC gene, where the aminodeoxychorismate lyase domain (pabC) is fused to the C-terminus of the aminodeoxychorismate synthase component (pabB). nih.govasm.org

Conversely, in E. coli, the genes are not organized into a single operon. The pabA and pabB genes are located together, but pabC is found at a different position on the chromosome and is transcribed independently. asm.org In some antibiotic-producing Streptomyces species, multiple, unlinked sets of pab genes exist, including both fused (pabAB) and separate (pabA/pabB) versions, which contribute to both primary and secondary metabolism. microbiologyresearch.org

| Organism | Gene Arrangement / Operon Structure |

| Bacillus subtilis | Part of a large folate operon: pabB-pabA-pabC-sul-folB-folK-... uni-goettingen.de |

| Escherichia coli | pabA and pabB are clustered; pabC is located elsewhere on the chromosome. asm.org |

| Lactococcus lactis | Clustered genes featuring a pabBC fusion: pabA-pabBC. nih.govasm.org |

| Listeria monocytogenes | Two-gene system with a fusion: pabA and pabBC. nih.govasm.org |

| Streptomyces venezuelae | Possesses multiple, unlinked sets, including a fused pabAB locus and a separate, translationally coupled pabB/pabA locus. microbiologyresearch.org |

Regulation and Allosteric Mechanisms in 4 Amino 4 Deoxychorismic Acid Biosynthesis

Allosteric Regulation of 4-Amino-4-deoxychorismate Synthase Activity

4-Amino-4-deoxychorismate synthase (ADCS) is a heterodimeric enzyme complex composed of two subunits: PabA and PabB. researchgate.net PabA functions as a glutamine amidotransferase, hydrolyzing glutamine to produce ammonia (B1221849). researchgate.netnih.gov PabB then utilizes this ammonia to convert chorismate into 4-amino-4-deoxychorismate (ADC). researchgate.netnih.gov The activity of this complex is subject to sophisticated allosteric regulation.

The glutaminase (B10826351) activity of the PabA subunit is notably conditional and is allosterically activated upon forming a complex with the PabB subunit. nih.gov In its isolated form, PabA exhibits no detectable glutaminase activity. nih.gov The binding of chorismate, the substrate for the PabB subunit, to its active site induces a conformational change that is transmitted to the PabA subunit, further enhancing its glutaminase activity. nih.gov This ensures that the production of ammonia is tightly coupled to its consumption, preventing the wasteful hydrolysis of glutamine.

Kinetic studies have elucidated the allosteric communication between the two subunits. The binding of chorismate to PabB not only stimulates the catalytic rate (kcat) of glutamine hydrolysis by PabA but also influences the affinity of PabA for its substrate, glutamine, as indicated by a change in the Michaelis constant (Km). nih.gov

| Condition | kcat (min⁻¹) | Km for Glutamine (mM) |

|---|---|---|

| PabA/PabB complex | 17 | N/A |

| PabA/PabB complex + Chorismate | ~34 | Increased by 3-fold |

Structural Basis of Allosteric Control in ADCS Complexes

The allosteric regulation of ADCS is rooted in the structural and dynamic interactions between its constituent subunits, PabA and PabB.

The formation of a functional heterodimeric complex between PabA and PabB is essential for the catalytic activity of ADCS. nih.gov This interaction creates a molecular channel through which the ammonia produced by PabA is transferred to the active site of PabB. ebi.ac.uk This channeling mechanism is crucial for efficiently capturing the labile ammonia intermediate and preventing its diffusion into the surrounding medium.

Structural studies of homologous glutamine amidotransferases suggest that the interface between the two subunits is critical for allosteric communication. This interface is where the conformational changes initiated by substrate binding at one subunit are propagated to the other.

The binding of chorismate to the PabB subunit is a key event that triggers significant conformational changes within the ADCS complex. nih.gov These structural alterations are fundamental to the allosteric activation of the PabA subunit. The chorismate-bound structure of a bifunctional enzyme from Streptomyces venezuelae (SvPapA), which comprises both PabA and PabB domains, revealed significant structural changes in the PabA domain depending on the presence or absence of chorismate. nih.gov

Specifically, the binding of chorismate to the PabB domain leads to a reordering of flexible loops at the subunit interface, which in turn stabilizes the active conformation of the PabA glutaminase active site. This induced-fit mechanism ensures that glutamine hydrolysis is activated only when the chorismate substrate is available for the subsequent reaction.

Feedback Inhibition and Pathway Flux Control

A critical aspect of metabolic regulation is the control of pathway flux through feedback inhibition, where the end product of a pathway inhibits an early enzymatic step. However, in the case of 4-amino-4-deoxychorismic acid biosynthesis in Escherichia coli, studies have shown a lack of feedback inhibition by downstream products of the folate pathway.

Kinetic characterization of ADCS from E. coli demonstrated that its activity is not inhibited by p-aminobenzoate (PABA), the product of the subsequent enzymatic step, nor by other folate-related compounds such as sulfanilamide and sulfathiazole. nih.gov This suggests that the primary control of flux into the folate pathway at the level of ADCS is not governed by classical feedback inhibition from its immediate or downstream products. Instead, the regulation appears to be more intricately linked to substrate availability and the allosteric activation mechanisms within the enzyme complex itself. The control of metabolic flux is therefore likely managed by regulating the expression levels of the pabA and pabB genes and the availability of the precursor, chorismate, which is a branch-point metabolite for several aromatic compound biosynthetic pathways. nih.gov

Post-Translational Modifications Affecting Enzyme Activity (e.g., Role of Cysteine Residues)

The catalytic activity of ADCS is sensitive to the redox environment, pointing to the critical role of cysteine residues in maintaining its function. Both the PabA and PabB subunits contain cysteine residues that are essential for their catalytic activity and/or for the interaction between the subunits. nih.gov

Research on the E. coli enzyme has shown that ADCS requires preincubation with a reducing agent, such as dithiothreitol (DTT), to achieve maximal activity. nih.gov This indicates that the cysteine residues can become oxidized, leading to a decrease in or loss of enzyme function. The inactivation can be reversed by treatment with fresh DTT. nih.gov This suggests a potential regulatory mechanism involving the formation of disulfide bonds, either within a single subunit or between the PabA and PabB subunits, which can modulate the enzyme's activity in response to the cellular redox state.

Metabolic Engineering and Synthetic Biology Approaches for 4 Amino 4 Deoxychorismic Acid

Metabolic engineering and synthetic biology have become powerful tools for the enhanced production of 4-amino-4-deoxychorismic acid (ADC) and its valuable derivatives. oup.comnih.gov These strategies focus on the rational design and modification of microbial hosts, such as Escherichia coli and Corynebacterium glutamicum, to optimize metabolic pathways and improve product titers and yields. oup.comoup.comnih.gov

4 Amino 4 Deoxychorismic Acid Pathway As an Antimicrobial Drug Target

Rationale for Targeting the 4-Amino-4-deoxychorismic Acid Pathway in Pathogens

The rationale for targeting the this compound pathway stems from its essential role in the survival of many pathogens and its absence in humans. rcsb.org Prokaryotic and lower eukaryotic microorganisms synthesize folate de novo, a process in which the ADC pathway is a key part. creative-biolabs.combenthamopen.com Folate is a vital precursor for the synthesis of purines, pyrimidines, and certain amino acids. creative-biolabs.comasm.org Since mammals obtain folate from their diet and lack the enzymes for its synthesis, drugs that inhibit this pathway can be selectively toxic to pathogens. rcsb.orgcreative-biolabs.combenthamopen.com

The enzyme 4-amino-4-deoxychorismate synthase (ADCS) catalyzes the conversion of chorismate to ADC, the first committed step in the biosynthesis of p-aminobenzoic acid (PABA), a key component of folate. asm.orgmdpi.com In many bacteria, ADCS is a heterodimeric complex composed of PabA and PabB subunits. asm.orgscispace.com PabA functions as a glutamine amidotransferase, providing ammonia (B1221849) for the reaction, while PabB catalyzes the amination of chorismate. scispace.comuniprot.org The essentiality of this pathway for bacterial survival and its absence in humans make ADCS a prime target for new antimicrobial agents. researchgate.netportlandpress.com

Natural Inhibitors of 4-Amino-4-deoxychorismate Synthase (e.g., Abyssomicins C and atrop-Abyssomicin C)

A notable class of natural inhibitors targeting ADCS is the abyssomicins, a family of polycyclic polyketide antibiotics. wikipedia.orgnih.gov Among them, abyssomicin C and its atropisomer, atrop-abyssomicin C, have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including multi-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus. nih.govmdpi.comasm.org

These compounds are the first known natural product inhibitors of PABA biosynthesis. mdpi.com They act by selectively and irreversibly inhibiting ADCS. nih.govmdpi.com The proposed mechanism of action involves a Michael addition reaction between a cysteine residue near the active site of the PabB subunit and the enone moiety of the abyssomicin molecule. beilstein-journals.org This covalent modification inactivates the enzyme, thereby blocking the folate biosynthesis pathway. beilstein-journals.org Atrop-abyssomicin C has been shown to be a potent inhibitor of the PabB subunit of ADCS. wikipedia.orgasm.org

Table 1: Antibacterial Activity of Abyssomicin C and Atrop-Abyssomicin C

| Bacterium | MIC Value (µg/mL) - Atrop-Abyssomicin C | MIC Value (µg/mL) - Abyssomicin C |

| Multi-resistant Staphylococcus aureus N313 | 3.5 mdpi.com | ~2.3 (1.5-fold lower than atrop-abyssomicin C) mdpi.com |

| Vancomycin-resistant S. aureus Mu50 | 13-16 mdpi.com | Not specified |

| Enterococcus faecalis VanA, VanB | 13-16 mdpi.com | Not specified |

| Enterococcus faecium VanA | 13-16 mdpi.com | Not specified |

| Multi-resistant S. epidermidis CNS 184 | 13-16 mdpi.com | Not specified |

Synthetic Inhibitors and Their Mechanisms of Action (e.g., 2-Fluorochorismate, 6-Diazo-5-oxo-L-norleucine)

In addition to natural products, several synthetic compounds have been developed to inhibit ADCS.

2-Fluorochorismate: This compound is generated from the antibacterial agent (6S)-6-fluoroshikimate by the enzymes of the shikimate pathway. researchgate.netportlandpress.comwikipedia.org 2-Fluorochorismate acts as an irreversible inhibitor of ADCS. researchgate.netportlandpress.com The proposed mechanism involves the covalent modification of a key lysine (B10760008) residue (Lys-274 in E. coli PabB) in the active site of the enzyme. uniprot.orgresearchgate.netportlandpress.comcam.ac.uk This modification is thought to mimic a covalent intermediate formed during the normal catalytic cycle. researchgate.net

6-Diazo-5-oxo-L-norleucine (DON): DON is a glutamine analog that acts as an inhibitor of ADCS. asm.orguniprot.org It targets the glutamine-binding site on the PabA subunit. asm.org Kinetic studies have shown that DON is a competitive inhibitor with respect to glutamine and an uncompetitive inhibitor with respect to chorismate. asm.org This is consistent with an ordered binding mechanism where chorismate binds first, followed by glutamine. asm.orgnih.gov

Enzyme Inhibition Kinetics and Structure-Activity Relationship Studies

Kinetic studies of ADCS have provided valuable insights for inhibitor design. The enzyme follows an ordered bi-bi kinetic mechanism where chorismate binds to the enzyme first, followed by the amino donor (glutamine or ammonia). asm.orgnih.govacs.org

Inhibition Kinetics:

2-Fluorochorismate acts as a competitive inhibitor with respect to chorismate, with a reported Ki of 130 µM and an inactivation rate (ki) of 1.0 min-1 for the E. coli enzyme. imrpress.com

6-Diazo-5-oxo-L-norleucine (DON) exhibits competitive inhibition against glutamine with a Ki of approximately 385 µM. asm.org

Structure-Activity Relationship (SAR) Studies: SAR studies on abyssomicin C derivatives have highlighted the importance of the bicyclic core and the enone moiety for antibacterial activity. beilstein-journals.org Truncated derivatives lacking the complete bicyclic structure showed significantly reduced or no activity against MRSA, indicating that the complex three-dimensional structure is crucial for binding to and inhibiting ADCS. beilstein-journals.org

For synthetic inhibitors, the design often focuses on mimicking the transition state of the chorismate conversion. nih.gov A library of 2,5-dihydrochorismate analogues showed moderate but differential inhibition against various chorismate-utilizing enzymes, including ADCS. rsc.org This suggests that subtle structural modifications can tune the specificity and potency of inhibitors. Further studies with "staged" inhibitors, which combine a chorismate analog with other chemical moieties, have identified compounds with improved binding affinity, with the most potent having a Ki of 360 µM. acs.org

Resistance Mechanisms to 4-Amino-4-deoxychorismate Pathway Inhibitors

The emergence of resistance is a significant challenge for all antimicrobial agents. For inhibitors of the ADC pathway, resistance can arise through several mechanisms.

One documented mechanism involves mutations in the genes encoding the target enzyme, such as pabA and pabB. researchgate.netresearchgate.net These mutations can alter the enzyme's structure, reducing the binding affinity of the inhibitor or altering the enzyme's kinetic properties. For example, mutations in the folC gene, which is also in the folate pathway, have been frequently identified in para-aminosalicylic acid (PAS)-resistant clinical isolates of Mycobacterium tuberculosis. researchgate.netresearchgate.netnih.gov While PAS is not a direct inhibitor of ADCS, its mechanism is linked to the folate pathway, and resistance often involves this pathway.

Another potential resistance mechanism is the overexpression of the target enzyme. For instance, overexpression of PabB in E. coli has been shown to confer a high level of resistance to sulfanilamide, a drug that acts downstream of PABA synthesis, by increasing the cellular levels of PABA. asm.org This suggests that increased production of ADCS could potentially overcome the effects of its inhibitors.

Advanced Research Methodologies for Studying 4 Amino 4 Deoxychorismic Acid

Structural Biology Techniques

Structural biology provides a visual framework for understanding the function of the enzymes that synthesize and utilize 4-amino-4-deoxychorismic acid.

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of 4-amino-4-deoxychorismate synthase (ADCS), revealing the architectural details of its active site and subunit interactions. The crystal structure of the Escherichia coli ADCS component PabB was determined at a resolution of 2.0 Å. scispace.compillbuys.com This revealed a complex α/β fold similar to that of homologous TrpE subunits of anthranilate synthases. pillbuys.com The analysis of the PabB structure provided a basis for understanding its transient association with the PabA subunit during catalysis. pillbuys.com Furthermore, the structures tentatively identified the active site, highlighting key residues essential for its catalytic activity. pillbuys.com Differences observed in structures grown in the presence of phosphate (B84403) versus formate (B1220265) suggest that conformational changes in loops near the active site are necessary for catalysis. pillbuys.com A surprising discovery was the presence of a tightly bound tryptophan molecule in a pocket analogous to the regulatory site in anthranilate synthases, suggesting a potential structural role. pillbuys.com

More recently, crystal structures of ADCS from Streptomyces venezuelae have been solved, both in its apo form and in complex with L-glutamine or the substrate chorismate. atomistry.com These structures provide further high-resolution insights into substrate binding and the conformational states of the enzyme.

Table 1: X-ray Crystallography Data for 4-Amino-4-deoxychorismate Synthase (ADCS) Complexes

| PDB ID | Organism | Enzyme/Complex | Resolution (Å) | Key Findings | Reference |

|---|---|---|---|---|---|

| 1K0G | Escherichia coli | PabB | 2.0 | Complex α/β fold, identification of active site, bound tryptophan. | scispace.compillbuys.com |

| 8HX6 | Streptomyces venezuelae | ADCS (apo) | Not specified | Structure of the apoenzyme. | atomistry.com |

| 8HX7 | Streptomyces venezuelae | ADCS with L-glutamine | Not specified | Structure in complex with the amino donor. | atomistry.com |

| 8HX8 | Streptomyces venezuelae | ADCS with chorismate | Not specified | Co-crystallized structure with the substrate chorismate. | atomistry.com |

While X-ray crystallography has been a primary tool, cryo-electron microscopy (cryo-EM) is an emerging technique for studying large and flexible protein complexes. A cryo-EM structure of a complex involving 4-amino-4-deoxychorismate synthase has been reported, highlighting the potential of this method to capture the dynamics of enzyme complexes involved in the ADC pathway. atomistry.comresearchgate.net The application of cryo-EM can be particularly advantageous for visualizing the entire heterodimeric ADCS complex (PabA-PabB) in different functional states, which can be challenging to crystallize.

Mass Spectrometry-Based Approaches for Pathway Intermediates and Enzyme Modification

Mass spectrometry (MS) is a powerful and sensitive technique for identifying and quantifying metabolites and for characterizing proteins and their modifications. In the context of this compound, MS has been used to assess enzyme purity, detect pathway intermediates, and identify enzyme modifications.

For instance, matrix-assisted laser desorption/ionization–time of flight (MALDI-TOF) MS and electrospray ionization (ESI) MS were used to confirm the purity and molecular weight of purified 4-amino-4-deoxychorismate lyase (PabC) from Pseudomonas aeruginosa. scispace.comresearchgate.net

Furthermore, electrospray mass spectrometry was crucial in a study of ADCS inactivation by the inhibitor 2-fluorochorismate. nih.gov The analysis of the inactivated enzyme revealed an additional mass, and subsequent MS/MS sequencing of a tryptic digest identified a specific modification on Lys-274, providing critical evidence for the enzyme's catalytic mechanism. nih.gov Similarly, MALDI-TOF MS analysis of a tryptic digest of the PabA subunit after incubation with the inhibitor 6-diazo-5-oxo-L-norleucine (DON) identified a modification on Cys79. wiley-vch.de

Metabolomics studies utilizing liquid chromatography-mass spectrometry (LC-MS) have also been developed to detect and quantify intermediates in metabolic pathways, including this compound itself. tmiclinode.comymdb.ca

Table 2: Applications of Mass Spectrometry in the Study of the ADC Pathway

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| MALDI-TOF MS / ESI-MS | Protein Characterization | Assessed purity of recombinant PabC. | scispace.comresearchgate.net |

| ESI-MS / MS/MS | Enzyme Modification | Identified modification of Lys-274 in ADCS by 2-fluorochorismate. | nih.gov |

| MALDI-TOF MS / MS/MS | Enzyme Modification | Identified modification of Cys79 in PabA by DON. | wiley-vch.de |

Isotopic Labeling and NMR Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with isotopic labeling, is a powerful technique for studying enzyme mechanisms and dynamics in solution. While direct NMR studies on ADCS are not extensively reported, related enzymes have been investigated using this approach, offering mechanistic parallels.

A study on isochorismate pyruvate (B1213749) lyase (IPL), which catalyzes a reaction formally similar to that of 4-amino-4-deoxychorismate lyase, utilized deuterium (B1214612) (²H) labeling to probe its mechanism. nih.gov By monitoring the reaction of deuterated isochorismate with ²H NMR spectroscopy, a quantitative transfer of the deuterium label was observed, consistent with a concerted pericyclic reaction mechanism. nih.gov These findings have led to the suggestion that enzymes like 4-amino-4-deoxychorismate lyase may employ similar pericyclic mechanisms. nih.gov

Isotopic labeling with isotopes such as ¹³C and ¹⁵N is a standard method for protein NMR studies to simplify spectra and enable structure determination and dynamics analysis. sigmaaldrich.comsigmaaldrich.com These methods, including specific amino acid labeling, could be applied to ADCS and its components to probe substrate binding, protein-protein interactions, and conformational changes during catalysis. zobio.com

Bioinformatic and Computational Approaches

Bioinformatic and computational methods are essential for interpreting experimental data, predicting protein function, and understanding evolutionary relationships.

The genes encoding the subunits of ADCS, pabA and pabB, have been the subject of extensive bioinformatic analysis. These analyses have revealed their evolutionary relationship with the genes for anthranilate synthase (trpG and trpE), which is involved in tryptophan biosynthesis. nih.govpnas.org In most bacteria, pabA and pabB are separate genes, while in fungi, plants, and some bacteria, they are fused into a single gene encoding a bifunctional protein. pillbuys.comnih.gov

Phylogenetic analysis of PabA and PabB sequences has provided insights into their evolutionary origins. nih.gov Unfused bacterial PabA proteins often group with the glutamine amidotransferase subunits of anthranilate synthases (TrpG), suggesting a complex evolutionary history. pillbuys.com In contrast, unfused PabB and the PabB domains of fused PABA synthases form a distinct monophyletic group, separate from the chorismate-binding subunits of anthranilate synthases (TrpE). pillbuys.com This separation likely reflects the need to recognize and catalyze reactions at different positions on the common substrate, chorismate. pillbuys.com Computational modeling has also been employed to understand the structure and function of these enzymes. For instance, a computational model of the catalytic intermediate of 4-amino-4-deoxychorismate lyase docked into the active site was created to understand substrate specificity and the catalytic mechanism in the absence of an experimental ligand-bound structure. scispace.comnih.gov

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| 4-amino-4-deoxychorismate |

| Chorismate |

| L-glutamine |

| L-glutamate |

| Tryptophan |

| Anthranilate |

| Isochorismate |

| 2-fluorochorismate |

| 6-diazo-5-oxo-L-norleucine |

| Pyridoxal (B1214274) 5'-phosphate |

Molecular Dynamics Simulations for Enzyme Function

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules, providing detailed insights into the conformational dynamics and functional mechanisms of enzymes at an atomic level. nih.govmedchemexpress.com While extensive MD simulation studies specifically targeting 4-amino-4-deoxychorismate (ADC) synthase are not widely documented in published literature, the principles and methodologies are well-established from research on homologous chorismate-utilizing enzymes. rsc.org These studies, combined with structural and kinetic data, allow for a comprehensive understanding of how MD simulations can elucidate the function of ADC synthase.

ADC synthase is a heterodimeric enzyme complex composed of a glutaminase (B10826351) subunit (PabA) and a synthase subunit (PabB). nih.gov PabA hydrolyzes glutamine to produce ammonia (B1221849), which is then channeled to the PabB active site to be incorporated into chorismate, forming this compound. nih.govresearchgate.net The molecular mechanism of ADC synthases remains a subject of investigation, with questions surrounding the precise mechanism of ammonia transfer and the catalytic steps within the PabB active site. rsc.org

MD simulations are uniquely suited to address several key aspects of ADC synthase function:

Substrate Binding and Conformational Dynamics: Simulations can model the binding of chorismate to the PabB subunit and identify the key amino acid residues involved in stabilizing the substrate in the active site. They can reveal how the protein's structure fluctuates over time and how these dynamic changes facilitate the optimal positioning of the substrate for catalysis. nih.gov

Ammonia Channeling: A critical feature of ADC synthase is the intramolecular channeling of ammonia from the PabA active site to the PabB active site. researchgate.net MD simulations can be employed to map the pathway of this ammonia tunnel, identify constrictions or gates, and determine the energetic favorability of the transfer process, ensuring the reactive ammonia molecule does not diffuse into the solvent. uni-regensburg.deresearchgate.net

Catalytic Mechanism: The conversion of chorismate to ADC involves a complex chemical transformation. MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to model the reaction pathway. rsc.org This includes the formation of proposed covalent intermediates, such as the attachment of an active site lysine (B10760008) residue to the chorismate-derived intermediate, and the subsequent nucleophilic attack by ammonia. researchgate.net

Protein-Protein Interactions: The stability and dynamics of the PabA-PabB complex are crucial for its function. MD simulations can explore the interface between the two subunits, identifying the key interactions that maintain the complex and facilitate the allosteric communication that is known to stimulate glutaminase activity upon chorismate binding. osu.edu

While direct MD simulation data for ADC synthase is limited, computational docking and modeling studies on the subsequent enzyme in the pathway, ADC lyase (PabC), have provided valuable mechanistic insights. For instance, a computational model of the catalytic intermediate of ADC lyase docked into its active site helped to identify key residues responsible for binding and catalysis. plos.org Such modeling approaches lay the groundwork for future, more extensive MD simulations on the entire folate biosynthesis pathway, including ADC synthase.

A hypothetical MD simulation study on ADC synthase could yield data on the critical interactions within the PabB active site. The following table represents the type of detailed findings such a study might produce, based on knowledge from homologous structures and mechanistic proposals.

| Residue | Interaction Type | Interacting Partner | Predicted Functional Role | Average Distance (Å) during Simulation |

|---|---|---|---|---|

| Lys-274 (E. coli PabB) | Covalent Bond (proposed) | Chorismate-derived intermediate (C2) | Forms a covalent intermediate to facilitate nucleophilic attack. researchgate.net | 1.5 (transiently) |

| Gln (conserved) | Hydrogen Bond | Ammonia (nucleophile) | Activates and orients the ammonia nucleophile for attack. rsc.org | 2.8 |

| Glu (conserved) | Hydrogen Bond / Proton Transfer | Chorismate C4-hydroxyl group | Protonates the hydroxyl group to form a good leaving group (water). rsc.org | 2.6 |

| Trp (vestigial site) | Non-covalent | Tryptophan | Potential allosteric regulation (binding observed in some PabB structures). nih.gov | - |

Emerging Research Directions and Future Prospects

Expanding the Biosynthetic Repertoire of 4-Amino-4-deoxychorismic Acid Derivatives

While this compound is the well-known precursor to p-aminobenzoic acid (PABA), a key component of folate cofactors, recent research has unveiled its role as a branch-point intermediate for a diverse range of secondary metabolites. ymdb.caresearchgate.netnih.gov This expansion of the known ADC-derived chemical space opens up new avenues for producing valuable bioproducts.

A significant area of research involves channeling ADC into pathways for non-proteinogenic aromatic amino acids. For instance, metabolic engineering has enabled the production of para-amino-phenylethanol (PAPE) and para-amino-phenylacetic acid (4-APA) in Escherichia coli by converting the key intermediate chorismate to ADC, and subsequently to p-amino-phenylpyruvate (APP). frontiersin.org This was achieved by expressing a synthetic pathway utilizing enzymes from various microorganisms, including 4-amino-4-deoxychorismate synthase from Corynebacterium glutamicum and 4-amino-4-deoxyprephenate-modifying enzymes from Streptomyces venezuelae. frontiersin.org

In some bacteria, a clear distinction exists between the primary metabolic pathway to PABA and secondary pathways that use ADC. researchgate.net In Streptomyces venezuelae, ADC is a precursor for the biosynthesis of the antibiotic chloramphenicol (B1208) via the intermediate p-aminophenylalanine (PAPA). researchgate.net Similarly, ADC can be converted to 4-amino-4-deoxyprephenate, which serves as a precursor for antibiotics like stravidin S2. nih.gov

More recent discoveries have linked ADC to the biosynthesis of unique dipeptide natural products. In the cyanobacterium Dolichospermum planctonicum, a 4-amino-4-deoxychorismate synthase homolog, RadA, initiates the pathway to radiosumins, a family of serine protease inhibitors. researchgate.netresearchgate.net These findings demonstrate that ADC is a versatile precursor, and its biosynthetic potential is still being uncovered.

| Derivative | Key Intermediate(s) | Producing Organism/System | Reference |

|---|---|---|---|

| p-Aminobenzoic acid (PABA) | This compound | Various microorganisms (e.g., E. coli) | wikipedia.orgmdpi.com |

| p-Aminophenylalanine (PAPA) | 4-amino-4-deoxyprephenic acid | Streptomyces venezuelae | researchgate.net |

| para-Amino-phenylethanol (PAPE) | p-amino-phenylpyruvate | Engineered E. coli | frontiersin.org |

| para-Amino-phenylacetic acid (4-APA) | p-amino-phenylpyruvate | Engineered E. coli | frontiersin.org |

| Radiosumins | This compound | Dolichospermum planctonicum | researchgate.netresearchgate.net |

| Stravidin S2 | 4-amino-4-deoxyprephenate | N/A (Precursor identified) | nih.gov |

Novel Enzyme Discovery and Characterization in Underexplored Organisms

The exploration of diverse microbial genomes, particularly from underexplored environments like marine sediments and cyanobacteria, is leading to the discovery of novel enzymes associated with the ADC pathway. These enzymes often possess unique properties, such as fused domains or different substrate specificities, making them valuable tools for synthetic biology and metabolic engineering.

For example, a fused 4-amino-4-deoxychorismate synthase gene (pabAB) was identified in Streptomyces venezuelae as part of the chloramphenicol biosynthesis cluster. researchgate.net Similarly, the antibiotic capuramycin (B22844) biosynthesis pathway features a protein, Cpr38, that functions as an ADC synthase. uky.edu The marine actinomycete Verrucosispora maris produces abyssomicins, which are potent inhibitors of ADC synthase, indicating the presence and importance of this pathway in marine microbes. mdpi.com

Bioinformatic analysis of cyanobacterial genomes has led to the identification of the radiosumin biosynthetic gene cluster in Dolichospermum planctonicum. researchgate.net This cluster contains a gene, radA, which encodes a 4-amino-4-deoxychorismate synthase homolog responsible for the first committed step in radiosumin synthesis. researchgate.netresearchgate.net The discovery of such enzymes in secondary metabolite pathways highlights a rich source of biocatalysts with potentially novel characteristics that can be harnessed for producing new ADC derivatives.

Advanced Metabolic Engineering Strategies for High-Titer Production and Biorefining

Significant progress has been made in the high-titer production of ADC-derived compounds through advanced metabolic engineering. A key strategy involves overcoming the native regulatory circuits that limit carbon flux into the shikimate and subsequent pathways.

One of the most successful approaches for boosting the production of p-aminobenzoic acid (PABA) in E. coli involved elevating the synthesis of ADC itself. nih.govtandfonline.com This was accomplished by combining the overexpression of a feedback-inhibition resistant DAHP synthase (aroFfbr) with a fused aminodeoxychorismate synthase (pabAB) from Corynebacterium efficiens. nih.govtandfonline.comfrontiersin.org This engineered strain, grown in a fed-batch culture, produced up to 4.8 g/L of PABA. nih.govtandfonline.com

Similar strategies have been applied to produce novel ADC derivatives. For the production of PAPE and 4-APA, E. coli was engineered to express heterologous enzymes, and competing pathways were eliminated by deleting native aminotransferase genes (tyrB and aspC). frontiersin.org This, combined with fed-batch cultivation, resulted in impressive titers of 2.5 g/L for PAPE and 3.4 g/L for 4-APA. frontiersin.org

The concept of biorefining—producing chemicals from renewable biomass—is also being applied to this pathway. researchgate.net Research has demonstrated the production of aminobenzoic acids from inedible cellulosic feedstocks like kraft pulp using metabolically engineered bacteria, positioning the ADC pathway as a key route for converting biomass into valuable aromatic building blocks. researchgate.net Future work will likely integrate systems biology approaches, such as dynamic regulation of metabolic fluxes and high-throughput screening, to further optimize production strains and make bioprocesses economically competitive. mdpi.com

| Target Product | Host Organism | Key Genetic Modifications | Achieved Titer | Reference |

|---|---|---|---|---|

| p-Aminobenzoic acid (PABA) | E. coli | Overexpression of aroFfbr, pabC, and fused pabAB from C. efficiens | 4.8 g/L | nih.govtandfonline.com |

| para-Amino-phenylethanol (PAPE) | E. coli | Overexpression of pabAB, papB, papC, aro10; Deletion of tyrB, aspC | 2.5 g/L | frontiersin.org |

| para-Amino-phenylacetic acid (4-APA) | E. coli | Overexpression of pabAB, papB, papC, feaB; Deletion of tyrB, aspC | 3.4 g/L | frontiersin.org |

Development of New Antimicrobial Agents Targeting the this compound Pathway

The folate biosynthesis pathway, which depends on the PABA derived from ADC, is an attractive target for antimicrobial drug development because it is essential for many pathogens but absent in humans. mdpi.comresearchgate.net Consequently, ADC synthase, the enzyme catalyzing the formation of ADC, has emerged as a key target for novel antibiotics. wikipedia.orgmdpi.com

A prominent example is the natural product abyssomicin C and its atropisomer, produced by a marine actinomycete. mdpi.comresearchgate.net These molecules are the first known natural product inhibitors of PABA biosynthesis and show potent activity against Gram-positive bacteria, including resistant strains. mdpi.comresearchgate.net They act as covalent inhibitors by forming a bond with a cysteine residue near the active site of the PabB subunit of ADC synthase. mdpi.com

Another strategy involves creating substrate analogs that irreversibly inactivate the enzyme. Research has shown that (6S)-6-fluoroshikimate exhibits antimicrobial activity because it is converted by the cell's metabolic machinery into 2-fluorochorismate. nih.gov This fluorinated analog then acts as a potent, irreversible inhibitor of ADC synthase by covalently modifying a key lysine (B10760008) residue in the active site. nih.gov The development of such targeted inhibitors is a promising direction, especially given the urgent need for new classes of antibiotics to combat the rise of multidrug-resistant pathogens. mdpi.comwho.int

| Inhibitor | Type | Mechanism of Action | Target Enzyme | Reference |

|---|---|---|---|---|

| Abyssomicin C / atrop-abyssomicin C | Natural Product | Covalent modification of Cys263 in the PabB subunit | 4-Amino-4-deoxychorismate synthase (ADCS) | mdpi.com |

| 2-Fluorochorismate | Metabolite of a synthetic precursor | Irreversible covalent modification of Lys-274 | 4-Amino-4-deoxychorismate synthase (ADCS) | nih.gov |

Integration with Synthetic Biology Platforms for Complex Pathway Assembly